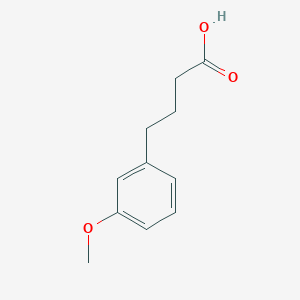

4-(3-Methoxyphenyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNAQBXAGBAWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301971 | |

| Record name | 4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24743-11-1 | |

| Record name | NSC147640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 3 Methoxyphenyl Butanoic Acid and Its Analogues

Established Synthetic Routes and Reaction Mechanisms

The creation of 4-(3-methoxyphenyl)butanoic acid and related arylbutyric acids relies on several key organic reactions. These methods provide versatile pathways to the target molecule, each with distinct advantages and mechanistic features.

Friedel-Crafts Acylation Approaches for Arylbutyric Acids

A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation is a principal method for producing precursors to this compound. tamu.eduwikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as anisole (B1667542), with an acylating agent like succinic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). tamu.edustackexchange.comguidechem.com

The reaction mechanism commences with the activation of the acylating agent by the Lewis acid. stackexchange.com In the case of succinic anhydride and AlCl₃, the aluminum chloride coordinates to a carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon. stackexchange.comguidechem.com The electron-rich aromatic ring of anisole then acts as a nucleophile, attacking the activated carbonyl carbon. stackexchange.comguidechem.com The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to substitution primarily at the para position due to less steric hindrance, yielding 4-(4-methoxyphenyl)-4-oxobutanoic acid. To obtain the 3-methoxy isomer, 3-methoxy-substituted reactants would be necessary. The reaction proceeds through a stepwise mechanism involving the formation of a delocalized carbocation intermediate, which then rearomatizes through deprotonation to yield the final acylated product. stackexchange.com A notable application of this reaction is in the synthesis of Fenbufen and its analogues, where an aromatic derivative reacts with succinic anhydride under Friedel-Crafts conditions. nih.gov

Catalytic Hydrogenation and Other Reduction Strategies for Oxo-Butyric Acid Precursors

The oxo-butyric acid precursor, such as 4-(3-methoxyphenyl)-4-oxobutanoic acid, obtained from Friedel-Crafts acylation, is subsequently reduced to the desired this compound. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

A common catalytic system for this reduction is palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) or toluene (B28343), often with the addition of acetic acid. google.com For instance, the synthesis of 4-(4-methoxyphenyl)butyric acid has been achieved by heating 4-(4-methoxyphenyl)-4-oxobutanoic acid with 10% palladium/carbon in a mixture of toluene and acetic acid under hydrogen pressure. google.com Other reducing agents can also be employed for the reduction of carboxylic acids. For example, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. libretexts.org However, for the selective reduction of the ketone functionality while preserving the carboxylic acid group, milder and more specific methods like catalytic hydrogenation are preferred.

The table below summarizes examples of reduction strategies for oxo-butyric acid precursors.

| Precursor | Reducing Agent/Catalyst | Solvent(s) | Product | Reference |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 10% Palladium/Carbon, H₂ | Toluene, Acetic Acid | 4-(4-methoxyphenyl)butyric acid | google.com |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 10% Palladium/Carbon, H₂ | Ethyl Acetate, Acetic Acid | 4-(4-methoxyphenyl)butyric acid | google.com |

| Butanoic acid | Lithium Aluminum Hydride | Not specified | Butanol | libretexts.org |

Esterification and Saponification Protocols for Butanoic Acid Derivatives

Esterification and saponification are fundamental reactions in the manipulation of carboxylic acid derivatives. In the context of this compound, these reactions can be used for purification, protection of the carboxylic acid group, or conversion to other functional groups.

Esterification of this compound can be achieved by reacting it with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. This is known as Fischer esterification. youtube.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. youtube.comlibretexts.org For example, 3-(4-Methoxyphenyl)butanoic acid methyl ester is synthesized through the esterification of 3-(4-methoxyphenyl)butanoic acid with methanol. ontosight.ai

Saponification is the reverse reaction, where an ester is hydrolyzed to a carboxylic acid and an alcohol under basic conditions. For instance, 4-(3-methoxy-phenoxy)-butyric acid ethyl ester can be converted to 4-(3-methoxy-phenoxy)-butyric acid by stirring with sodium hydroxide (B78521) in a mixture of acetone (B3395972) and water. nih.gov This nucleophilic acyl substitution reaction proceeds via attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution Reactions in the Synthesis of Related Compounds

Nucleophilic substitution reactions are pivotal in expanding the synthetic utility of this compound and its derivatives. libretexts.org These reactions involve the replacement of a leaving group by a nucleophile. masterorganicchemistry.com

A pertinent example is the synthesis of 4-(3-methoxy-phenoxy)-butyric acid. This compound is prepared via a nucleophilic substitution reaction where 3-methoxyphenol (B1666288) is treated with ethyl-4-bromobutyrate in the presence of a base like cesium carbonate (Cs₂CO₃) in acetone. nih.gov In this Williamson ether synthesis variant, the phenoxide ion, generated in situ, acts as a nucleophile and displaces the bromide ion from the ethyl-4-bromobutyrate. The resulting ester is then saponified to yield the desired carboxylic acid. nih.gov Nucleophilic acyl substitution is another critical class of reactions where a nucleophile attacks the carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The reactivity of these derivatives generally follows the order: acid chloride > acid anhydride > ester > amide. youtube.com This principle allows for the interconversion of these functional groups, providing synthetic flexibility.

Alternative Coupling and Functionalization Methods in Aryl Alkanoic Acid Synthesis

Beyond the classical methods, modern organic synthesis offers a range of alternative coupling and functionalization techniques for the preparation of aryl alkanoic acids. These methods often provide milder reaction conditions, improved functional group tolerance, and novel synthetic disconnections.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. For instance, a palladium-catalyzed decarboxylative coupling of α-cyano aliphatic carboxylate salts with aryl halides can be used to synthesize α-aryl nitriles, which are precursors to aryl acetic acids. researchgate.net Another approach involves the palladium-catalyzed hydroxycarbonylation of aryl halides with formic acid as the coupling partner to produce aromatic carboxylic acids. organic-chemistry.org Nickel-catalyzed carboxylation of aryl chlorides with CO₂ at atmospheric pressure is another innovative method. organic-chemistry.org These advanced techniques offer alternatives to traditional Friedel-Crafts chemistry and can be particularly useful for substrates with sensitive functional groups.

Catalytic Systems and Reaction Optimization in the Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are highly dependent on the choice of catalytic systems and the optimization of reaction conditions.

In the Friedel-Crafts acylation step, the Lewis acid catalyst plays a crucial role. Aluminum chloride is a strong and common choice, but its use often requires stoichiometric amounts and can lead to side reactions. stackexchange.comguidechem.com Optimization can involve exploring milder Lewis acids or alternative catalysts to improve yields and reduce waste. The choice of solvent is also critical; for example, using dichlorobenzenes as a solvent in the Friedel-Crafts reaction between alkoxybenzene and succinic anhydride has been shown to afford 4-alkoxyphenyl-4-oxo-butyric acid with high selectivity and purity. google.com

For the subsequent reduction of the oxo-butyric acid precursor, the catalytic hydrogenation conditions can be fine-tuned. The type of catalyst (e.g., palladium on carbon, platinum oxide), catalyst loading, hydrogen pressure, temperature, and solvent all influence the reaction rate and selectivity. google.com For instance, a Japanese patent describes the synthesis of 4-(4-methoxyphenyl)butyric acid from its oxo-precursor using 10% palladium on carbon in toluene and acetic acid at 70°C under normal hydrogen pressure, resulting in a high yield of the desired product. google.com Careful optimization of these parameters is essential for developing a robust and scalable synthetic process.

Chemical Derivatization and Functionalization of 4 3 Methoxyphenyl Butanoic Acid

Synthesis of Novel Esters and Amides from the Carboxylic Acid Moiety

The carboxylic acid group of 4-(3-methoxyphenyl)butanoic acid is a prime site for derivatization, readily undergoing reactions to form esters and amides. These reactions are fundamental in organic synthesis, often employed to modify the biological activity of a molecule or to prepare it for further transformations.

Esterification of this compound can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, yields the corresponding ester. A specific example is the synthesis of methyl 3-(4-methoxyphenyl)butanoate, which is formed by the esterification of 3-(4-methoxyphenyl)butanoic acid with methanol (B129727) using an acid catalyst. ontosight.ai Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents such as TBTU, TATU, or COMU, which facilitate the reaction between the carboxylic acid and an alcohol under mild conditions. researchgate.net

Similarly, the synthesis of amides from this compound can be accomplished by reacting it with an amine. Direct reaction requires high temperatures, but the process is often facilitated by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, acid anhydride (B1165640), or by using a coupling agent. libretexts.org Common coupling agents for amide bond formation include carbodiimides like DCC and EDCI, as well as uronium salts like HATU and HBTU. Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of carboxylic acids with a broad range of amines. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reagents/Conditions |

|---|---|---|---|

| This compound | Methanol | Methyl Ester | Acid catalyst |

| This compound | Amine | Amide | DCC, EDCI, HATU, or HBTU |

| This compound | Amine | Amide | B(OCH2CF3)3 |

Modifications of the Phenyl Ring and Methoxy (B1213986) Group for Structural Diversification

The aromatic phenyl ring and the methoxy group of this compound offer additional sites for chemical modification, leading to a diverse array of derivatives.

Electrophilic aromatic substitution reactions can be performed on the phenyl ring to introduce various functional groups. The position of substitution is directed by the existing methoxy and butanoic acid side-chain substituents. For example, formylation of a related compound, 4-(3-methoxyphenoxy)butanoic acid, can introduce a formyl group onto the aromatic ring. biosynth.com

The methoxy group can also be modified. Demethylation, for instance, can be achieved using reagents like pyridinium (B92312) hydrochloride to yield the corresponding hydroxyphenyl derivative. chemicalbook.com This phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification, to create a new series of compounds.

Formation of Complex Molecular Scaffolds and Hybrid Structures Utilizing this compound as a Building Block

This compound serves as a valuable building block in the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both an aromatic ring and a carboxylic acid, allows it to be incorporated into a variety of larger structures.

One significant application is in the synthesis of tetralone derivatives. For example, 4-(4-methoxyphenyl)butyric acid can be produced by the reduction of 4-(4-methoxyphenyl)-4-oxobutyric acid. google.com This butyric acid derivative can then undergo intramolecular cyclization to form a tetralone skeleton, a core structure found in many biologically active compounds.

Furthermore, derivatives of this compound are utilized in solid-phase synthesis. For instance, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid acts as a "handle" for the solid-phase synthesis of peptides and other related molecules. mdpi.com Similarly, 4-(4'-Formyl-3'-methoxyphenoxy)butanoic acid is used as a linker in solid-phase peptide synthesis. biosynth.com The butanoic acid chain provides a flexible spacer, while the functionalized phenyl ring allows for attachment to a solid support or to other molecular fragments.

The carboxylic acid moiety can also be used to link the molecule to other complex structures, forming hybrid molecules. For instance, it can be coupled with other pharmacophores to create dual-acting agents or to explore structure-activity relationships in drug discovery programs.

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound is an important area of research, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity.

Chirality can be introduced at various positions within the molecule. For example, if a substituent is introduced at the α- or β-position of the butanoic acid side chain, a stereocenter is created. Stereoselective methods can be employed to control the configuration of this new chiral center.

One approach to obtaining chiral derivatives is through the use of chiral catalysts or auxiliaries during the synthesis. For instance, asymmetric hydrogenation of a suitable unsaturated precursor could yield a chiral butanoic acid derivative with high enantiomeric excess.

Another strategy involves the resolution of a racemic mixture of a chiral derivative. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure acid.

The development of stereoselective syntheses allows for the preparation of individual enantiomers of derivatives such as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, which is important for evaluating the biological activity of each stereoisomer independently. bldpharm.com

Advanced Spectroscopic and Crystallographic Characterization Techniques for 4 3 Methoxyphenyl Butanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationdntb.gov.uaethernet.edu.et

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H and ¹³C NMR spectra of 4-(3-Methoxyphenyl)butanoic acid provide the foundational data for its structural confirmation. The chemical shift (δ) of each nucleus is indicative of its local electronic environment.

¹H NMR Spectrum: The proton spectrum can be predicted to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the butanoic acid chain. The aromatic protons on the 1,3-disubstituted ring are expected to appear as complex multiplets. The methoxy group protons will present as a sharp singlet, typically around 3.8 ppm. The aliphatic protons of the butanoic acid chain will appear as distinct multiplets, with the methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) being the most downfield, followed by the benzylic methylene group (γ-CH₂), and then the central methylene group (β-CH₂). The carboxylic acid proton itself would appear as a very broad singlet at a significantly downfield chemical shift (typically >10 ppm).

¹³C NMR Spectrum: The carbon spectrum provides complementary information, showing a signal for each unique carbon atom. Key signals include the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the aromatic carbons (typically 110-160 ppm), the methoxy carbon (around 55 ppm), and the three distinct aliphatic carbons of the butanoic acid chain. chemicalbook.com The chemical shifts confirm the presence of all constituent parts of the molecule. For related compounds, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the carboxylic acid and amide carbonyl carbons are observed at δ 174.6 and 171.3 ppm, respectively. mdpi.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | ~179 |

| Ar-H | 6.7-7.2 (m) | 112-160 |

| -OCH₃ | ~3.8 (s) | ~55 |

| α-CH₂ | ~2.4 (t) | ~34 |

| β-CH₂ | ~1.9 (quint) | ~26 |

| γ-CH₂ | ~2.6 (t) | ~35 |

While one-dimensional NMR provides information on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the exact connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent methylene groups in the butanoic acid chain (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₂), confirming the linear nature of the four-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This technique would definitively link the aliphatic chain to the aromatic ring by showing a correlation from the γ-CH₂ protons to the aromatic C1 carbon, and also confirm the position of the methoxy group by showing a correlation from the methoxy protons to the aromatic C3 carbon.

The flexibility of the butanoic acid side chain means the molecule can adopt various conformations in solution. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the time-averaged spatial proximity of atoms. researchgate.netmdpi.com By observing NOE correlations between the protons of the γ-CH₂ group and the aromatic protons (specifically the H2 and H6 protons), the preferred orientation of the side chain relative to the phenyl ring can be inferred. This helps to build a more complete three-dimensional picture of the molecule as it exists in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysisnih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₄O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺). mdpi.com The nominal molecular weight is 194.23 g/mol . nih.gov

Electron ionization (EI-MS) would cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for carboxylic acids and ethers include: libretexts.orgmiamioh.edu

Loss of the Carboxyl Group: Cleavage of the bond next to the carbonyl group can result in the loss of a ·COOH radical (M-45) or H₂O (M-18). libretexts.org

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leads to the elimination of a neutral alkene and the formation of a charged enol. This would result in a prominent peak at m/z 60.

Benzylic Cleavage: The bond between the β- and γ-carbons can break, leading to the formation of a stable methoxybenzyl cation or a subsequent rearrangement to a methoxytropylium ion at m/z 121.

Loss of a Methyl Radical: Cleavage of the methyl group from the methoxy ether can produce an [M-15]⁺ ion.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion |

| 177 | [M - OH]⁺ | Loss of hydroxyl radical |

| 149 | [M - COOH]⁺ | Loss of carboxyl group |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage (methoxytropylium ion) |

| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysissigmaaldrich.comdocbrown.info

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. For the related 4-[(4-chlorophenyl)carbamoyl]butanoic acid, characteristic absorptions for the amide C=O and carboxylic acid C=O groups are observed at 1689 cm⁻¹ and 1662 cm⁻¹, respectively. mdpi.com A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1710 cm⁻¹. Other key absorptions include C-H stretches for the aromatic ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹), C=C stretches for the aromatic ring (approx. 1600 and 1450 cm⁻¹), and C-O stretches for the ether and carboxylic acid functionalities (approx. 1250 and 1100 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, specifically identifying chromophores (typically conjugated π-systems). The methoxy-substituted benzene (B151609) ring in this compound acts as a chromophore. It is expected to exhibit strong absorptions in the UV region, typically with two main bands corresponding to π → π* transitions of the aromatic system. For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, absorptions are seen at 250.0 nm, 200.6 nm, and 191.2 nm, which are ascribed to n-π(C=O), π-π(C=O), and π-π*(C=C) transitions, respectively. mdpi.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, providing exact bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available, analysis of similar structures allows for a confident prediction of its solid-state behavior. mdpi.com Carboxylic acids in the solid state almost universally form centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. mdpi.com

A crystal structure of this compound would reveal:

Molecular Conformation: The exact solid-state conformation, including the torsion angles that define the orientation of the butanoic acid chain relative to the plane of the phenyl ring.

Supramolecular Assembly: How the hydrogen-bonded dimers pack together in the crystal lattice. This packing is governed by weaker intermolecular forces, such as van der Waals interactions and potentially π-stacking between the aromatic rings of adjacent dimers. mdpi.com The analysis of these interactions is crucial for understanding the material's physical properties.

Crystal Structure Determination and Polymorphism Studies

The determination of a crystal structure through single-crystal X-ray diffraction provides precise information about molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the solid state. For the analogue 4-(3-Methoxyphenoxy)butyric acid , a detailed crystallographic study has been performed. sigmaaldrich.com

Table 1: Crystallographic Data for 4-(3-Methoxyphenoxy)butyric acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6509 (6) |

| b (Å) | 5.3998 (4) |

| c (Å) | 20.2033 (13) |

| β (°) | 90.822 (5) |

| Volume (ų) | 1052.74 (12) |

| Z | 4 |

| Temperature (K) | 173 |

Data sourced from Acta Crystallographica Section E, 2009. sigmaaldrich.com

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences. While no polymorphism has been reported for 4-(3-Methoxyphenoxy)butyric acid, studies on other related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide , demonstrate this phenomenon. This compound was found to exist in three distinct conformational polymorphs (α, β, and γ), each with a different color and crystalline arrangement. nist.gov The existence of these forms is attributed to different molecular conformations which, in turn, allow for more or less effective intermolecular interactions and packing in the crystal lattice. nist.gov Such studies highlight the importance of subtle energetic differences between molecular conformations and their profound impact on the resulting solid-state structure.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-π Stacking

The solid-state architecture of molecular crystals is governed by a network of intermolecular interactions. In carboxylic acids like the derivatives of this compound, hydrogen bonding is a dominant directional force.

In the crystal structure of 4-(3-Methoxyphenoxy)butyric acid , the most significant intermolecular interaction is the classic O—H⋯O hydrogen bond between the carboxylic acid groups of two adjacent molecules. sigmaaldrich.com This interaction leads to the formation of a centrosymmetric dimer with a head-to-head arrangement. sigmaaldrich.com In addition to this strong hydrogen bond, a weaker C—H⋯O interaction is also observed, further stabilizing the crystal packing. sigmaaldrich.com

Another important non-covalent interaction in aromatic compounds is π-π stacking. While not a prominent feature in the reported structure of 4-(3-Methoxyphenoxy)butyric acid, it is observed in the crystal structure of a related derivative, 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid . nih.gov In this molecule, the crystal is held together by both hydrogen bonding and π-stacking, demonstrating how multiple types of interactions can collectively determine the final crystal structure. nih.gov

Table 2: Intermolecular Interaction Data for 4-(3-Methoxyphenoxy)butyric acid

| Interaction Type | Donor-H···Acceptor |

|---|---|

| Strong Hydrogen Bond | O—H⋯O |

| Weak Hydrogen Bond | C—H⋯O |

Data sourced from Acta Crystallographica Section E, 2009. sigmaaldrich.com

Supramolecular Assembly Formation in the Crystalline State

The interplay of intermolecular forces directs the self-assembly of molecules into larger, ordered supramolecular structures. The nature of these assemblies dictates the macroscopic properties of the crystal.

For 4-(3-Methoxyphenoxy)butyric acid , the primary supramolecular motif is the centrosymmetric dimer formed via O—H⋯O hydrogen bonds between the carboxylic acid groups. sigmaaldrich.com These discrete dimers represent the fundamental building block of the crystal. sigmaaldrich.com

Computational and Theoretical Investigations of 4 3 Methoxyphenyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like "4-(3-Methoxyphenyl)butanoic acid". epstem.netresearchgate.net These methods can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

For instance, studies on related methoxy-containing compounds, such as 3-(4-Methoxybenzoyl) propionic acid and 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, have utilized DFT methods like B3LYP to analyze vibrational spectra, electronic properties, and non-linear optical properties. nih.goviosrjournals.org Such calculations for "this compound" would reveal how the methoxy (B1213986) group and the carboxylic acid moiety influence the electronic properties of the phenyl ring and the butyric acid chain. The MEP map would identify electrophilic and nucleophilic sites, offering predictions about the molecule's reactivity and intermolecular interactions. researchgate.net Although specific DFT studies on "this compound" are not prominent in the literature, the established methodologies provide a clear framework for its theoretical investigation. jstar-research.comepstem.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of "this compound" at an atomic level. These techniques are instrumental in understanding its physical and interactive properties over time. mdpi.comnih.gov

The flexibility of the butanoic acid side chain and its attachment to the methoxyphenyl ring allows "this compound" to adopt multiple conformations. Conformational analysis is used to identify the stable, low-energy arrangements of the molecule. nih.gov By systematically rotating the molecule's single bonds, an energy landscape can be generated, revealing the most probable shapes (conformers) in different environments. This analysis is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target. nih.gov While specific conformational analysis studies on this molecule are not detailed in public literature, methods like the AMBER* and MM3* force fields have been successfully used for complex organic acids. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. nih.govnih.gov This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov For "this compound," docking studies could predict its binding affinity and mode of interaction with various enzymes or receptors. The docking score, a measure of binding affinity, along with an analysis of intermolecular interactions like hydrogen bonds and hydrophobic contacts, would help identify potential biological targets. nih.govresearchgate.net For example, docking studies on phenylpropanoid derivatives have successfully predicted their binding efficacy with enzymes like tyrosinase. nih.govresearchgate.net Such an approach could elucidate the potential therapeutic applications of "this compound".

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation of "this compound," either in a solvent or bound to a target protein, would reveal its dynamic behavior and the stability of its conformations. nih.govacs.org These simulations can assess the stability of ligand-receptor complexes predicted by molecular docking, providing insights into the flexibility of both the ligand and the target. researchgate.net MD is essential for understanding complex biological processes like ligand binding, protein folding, and allosteric modulation, which are often not captured by static models. nih.govacs.org The application of MD simulations would be critical in validating any computationally predicted interactions for "this compound".

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing a series of related compounds with known activities, a QSAR model can predict the activity of new or untested molecules like "this compound". mdpi.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to build the predictive equation. nih.gov

QSAR studies have been successfully applied to various classes of organic acids to predict properties such as pKa or biological activities like anticancer or anti-inflammatory effects. nih.govresearchgate.netacs.org For "this compound," a QSAR model could be developed if a dataset of structurally similar compounds with a specific measured activity was available. The model could then predict its activity and guide the design of new derivatives with potentially enhanced potency. nih.gov

Prediction of Theoretical Chemical Parameters

A variety of theoretical chemical parameters can be calculated to predict the physicochemical properties of a molecule, which are important for its behavior in biological systems. For "this compound," several such parameters have been computed and are available in public databases like PubChem. nih.gov

These descriptors are crucial for assessing the drug-likeness of a compound. The Topological Polar Surface Area (TPSA) is an indicator of a molecule's ability to permeate cell membranes. The Partition Coefficient (XLogP3) measures its lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Hydrogen Bond Donor and Acceptor Counts are important for understanding its potential intermolecular interactions. The number of Rotatable Bonds gives an indication of the molecule's conformational flexibility. nih.gov

Below is a table of theoretically predicted parameters for "this compound". nih.gov

| Parameter | Value | Source |

| Molecular Formula | C11H14O3 | PubChem nih.gov |

| Molecular Weight | 194.23 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem nih.gov |

| Partition Coefficient (XLogP3) | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Analysis of Molecular Surface Electrostatic Potential and Hirshfeld Surfaces

Computational and theoretical investigations, specifically the analysis of the Molecular Surface Electrostatic Potential (MESP) and Hirshfeld surfaces, provide profound insights into the chemical behavior of this compound. These analyses help in understanding the molecule's reactivity, intermolecular interactions, and crystal packing.

The MESP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemrxiv.org It is calculated by evaluating the electrostatic potential at a particular point in space near a molecule, arising from the charge distribution of the electrons and nuclei. chemrxiv.org The MESP maps reveal regions of positive, negative, and neutral electrostatic potential on the molecular surface, which are crucial for understanding non-covalent interactions. chemrxiv.orgmdpi.com

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal.

Molecular Surface Electrostatic Potential (MESP) Analysis

The MESP of this compound is characterized by distinct regions of varying electrostatic potential. The negative regions (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. In contrast, the positive regions (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the most negative electrostatic potential is expected to be localized around the oxygen atoms of the carboxylic acid group and the methoxy group due to the presence of lone pairs of electrons. The carbonyl oxygen of the carboxylic acid would exhibit a significantly negative potential, making it a primary site for hydrogen bonding interactions. The hydroxyl oxygen of the carboxylic acid and the oxygen of the methoxy group also represent regions of negative potential.

The most positive electrostatic potential is anticipated to be found around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a strong hydrogen bond donor. The hydrogen atoms of the phenyl ring and the butanoic acid chain will exhibit moderately positive potentials.

| Atom/Region | Predicted MESP Value (kcal/mol) | Interpretation |

|---|---|---|

| Carbonyl Oxygen (C=O) | -50 to -60 | Strongly nucleophilic, primary hydrogen bond acceptor site |

| Hydroxyl Oxygen (-OH) | -30 to -40 | Nucleophilic, hydrogen bond acceptor site |

| Methoxy Oxygen (-OCH3) | -25 to -35 | Nucleophilic, potential interaction site |

| Hydroxyl Hydrogen (-OH) | +50 to +60 | Strongly electrophilic, primary hydrogen bond donor site |

| Aromatic Hydrogens | +15 to +25 | Moderately electrophilic |

Hirshfeld Surface Analysis

Hirshfeld surface analysis of this compound would provide a detailed picture of the intermolecular contacts within its crystal structure. The analysis involves mapping various properties onto the Hirshfeld surface, such as dnorm, shape index, and curvedness. The dnorm surface, in particular, is useful for identifying close intermolecular contacts, which appear as red spots.

Based on the analysis of structurally similar compounds, the dominant intermolecular interactions for this compound in a crystalline state would likely be O···H/H···O and H···H contacts. nih.govelsevierpure.com The O···H/H···O interactions primarily correspond to the strong hydrogen bonds formed by the carboxylic acid groups, which often lead to the formation of dimeric structures. The H···H contacts arise from the interactions between the hydrogen atoms on the phenyl ring and the aliphatic chain. C···H/H···C interactions, representing C-H···π interactions, would also contribute to the crystal stability.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| O···H/H···O | 35 - 45% | Corresponds to hydrogen bonding involving the carboxylic acid and methoxy groups. |

| H···H | 40 - 50% | Represents van der Waals forces between hydrogen atoms. |

| C···H/H···C | 10 - 20% | Indicates C-H···π interactions and other weaker contacts. |

| O···C/C···O | 1 - 5% | Minor contributions from interactions involving oxygen and carbon atoms. |

| Other | <1% | Other minor contacts. |

Mechanistic Investigations of Biological Interactions and Pathways Involving 4 3 Methoxyphenyl Butanoic Acid and Its Derivatives

Modulation of Cellular Processes and Enzyme Activities by Related Compounds

Derivatives of 4-phenylbutyric acid (4-PBA) are known to modulate various cellular processes, primarily through their activity as histone deacetylase (HDAC) inhibitors. semanticscholar.orgebi.ac.uknih.gov 4-PBA itself is recognized for its ability to induce differentiation and promote maturation in malignant cells. nih.gov For instance, in glioma cell lines, 4-PBA has been shown to inhibit cell proliferation and induce apoptosis. nih.gov This is linked to a decrease in the mRNA expression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, suggesting that these compounds can suppress cancer cell growth by impacting their energy metabolism. nih.gov

Furthermore, the activity of 4-PBA and its derivatives is not limited to HDAC inhibition. Studies have shown that these compounds can influence cardiac differentiation in a stage-specific manner. nih.govplos.org During the early stages of cardiac differentiation in mouse embryonic stem cells, 4-PBA promotes the process, while in later stages, it has an inhibitory effect. nih.govplos.org This dual role is attributed to the modulation of histone acetylation, which in turn affects the expression of key transcription factors involved in cardiac development. nih.govplos.org

Interaction with Neurotransmitter Systems and Receptors, focusing on GABAA Receptor Modulators

The interaction of 4-phenylbutyric acid derivatives with neurotransmitter systems has been a subject of investigation, particularly in the context of the GABAergic system. While direct modulation of GABAA receptors by 4-(3-Methoxyphenyl)butanoic acid is not extensively documented, the structural similarity of 4-PBA to the anticonvulsant valproic acid suggests a potential for such interactions. Valproic acid is thought to enhance the anticonvulsant activity of GABA at inhibitory synapses. semanticscholar.org The pharmacology of GABAA receptors is complex, with different subunit combinations exhibiting distinct properties. For example, α4β3δ GABAA receptors show high sensitivity to GABA and are significantly modulated by neurosteroids, a class of molecules that can be influenced by metabolic pathways affected by 4-PBA and its derivatives. nih.gov

Role as Chemical Chaperones in Protein Homeostasis and Stress Response

One of the most well-documented roles of 4-PBA and its derivatives is their function as chemical chaperones. nih.govresearchgate.netresearchgate.netnih.gov These molecules assist in the proper folding of proteins, thereby preventing their aggregation and alleviating stress on the endoplasmic reticulum (ER). nih.govmdpi.com The accumulation of misfolded or unfolded proteins in the ER triggers the unfolded protein response (UPR), a cellular mechanism designed to restore homeostasis but which can lead to apoptosis if the stress is prolonged. nih.gov

Molecular Mechanisms of Protein Aggregation Inhibition

The chaperone activity of 4-PBA involves its hydrophobic regions interacting with the exposed hydrophobic segments of unfolded proteins. frontiersin.org This interaction prevents the proteins from clumping together and promotes their correct folding. frontiersin.orgnih.gov This mechanism has been demonstrated in various models, including the aggregation of mutant surfactant protein A2 (SP-A2) associated with familial pulmonary fibrosis. nih.govresearchgate.net In this context, 4-PBA was found to enhance the secretion and reduce the intracellular aggregation of the mutant protein in a dose-dependent manner. nih.govresearchgate.net

Attenuation of Endoplasmic Reticulum Stress Pathways

By preventing protein aggregation, 4-PBA and its derivatives effectively reduce ER stress. frontiersin.orgnih.gov This has been observed in human gingival fibroblasts where 4-PBA alleviates ER stress induced by thapsigargin. nih.gov The compound achieves this by regulating several ER stress-inducible proteins, including GRP78, GRP94, and C/EBP homologous protein (CHOP). nih.gov Furthermore, 4-PBA has been shown to protect against hyperoxia-induced acute lung injury by reducing the upregulation of key UPR signaling molecules such as PERK, IRE1α, and ATF6. frontiersin.org

Studies on Receptor Affinity and Selectivity, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. mdpi.com The γ isoform, PPARγ, is a key regulator of adipogenesis and is highly expressed in adipose tissue. mdpi.com Certain fatty acids and their derivatives can act as ligands for PPARs. nih.gov While direct studies on this compound are limited, related compounds have been investigated for their ability to modulate PPARγ. For instance, conjugated linoleic and linolenic acids can regulate the expression and activity of PPARγ. nih.gov Given that 4-PBA is a fatty acid derivative, it is plausible that it and its analogues could interact with PPARγ, thereby influencing metabolic pathways. ebi.ac.uk

In vitro Antitumor and Cytotoxic Mechanisms, including Estrogen Receptor α (ERα) Inhibition

The antitumor properties of 4-PBA and its derivatives have been explored in various cancer models. As an HDAC inhibitor, 4-PBA can induce apoptosis in glioma cells. ebi.ac.uknih.gov In the context of breast cancer, the estrogen receptor α (ERα) is a key therapeutic target. nih.gov While there is no direct evidence of this compound inhibiting ERα, a related compound, 4-(3-methoxyphenoxy)butyric acid, has been synthesized as an intermediate for a new class of estrogen receptor modulators. nih.gov This suggests that the butyric acid chain coupled with a substituted phenyl ring can serve as a scaffold for developing compounds that target ERα. The inhibition of ERα translation has been identified as a promising strategy in advanced breast cancer, and compounds that can modulate ERα activity are of significant interest. nih.gov

Interactive Data Table of Compound Activities

| Compound/Derivative | Target/Process | Observed Effect | Cell Line/Model |

| 4-Phenylbutyric acid (4-PBA) | Histone Deacetylase (HDAC) | Inhibition, leading to apoptosis | Glioma cells |

| 4-Phenylbutyric acid (4-PBA) | Protein Aggregation | Inhibition of mutant SP-A2 aggregation | CHO-K1 cells |

| 4-Phenylbutyric acid (4-PBA) | Endoplasmic Reticulum Stress | Alleviation of thapsigargin-induced stress | Human gingival fibroblasts |

| 4-Phenylbutyric acid (4-PBA) | Cardiac Differentiation | Stage-specific modulation | Mouse embryonic stem cells |

| 4-(3-methoxyphenoxy)butyric acid | Estrogen Receptor Modulator Intermediate | Synthesis intermediate | Not Applicable |

Mechanistic Basis of Antimicrobial and Antifungal Activities.

The antimicrobial and antifungal activities of compounds related to this compound are thought to arise from their ability to interfere with essential cellular structures and metabolic processes in microorganisms. While direct mechanistic studies on this compound itself are limited, research on analogous structures, including other butanoic acid derivatives and methoxylated phenolic compounds, provides significant insights into their potential modes of action.

One of the primary proposed mechanisms is the disruption of the microbial cell wall and membrane integrity. For instance, studies on 4-methoxycinnamic acid (MCA), a structurally similar methoxylated phenolic acid, have demonstrated its ability to inhibit the synthesis of the fungal cell wall. nih.gov This inhibition compromises the structural integrity of the fungal cell, leading to cell lysis and death. Furthermore, MCA has been shown to alter the permeability of the fungal cell membrane, which disrupts the regulation of ion and nutrient transport, essential for microbial survival. nih.gov

Derivatives of butanoic acid have also shown significant antimicrobial effects. For example, certain 4-oxo-4-phenyl-2-antipyrinylbutanoic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism for such broad-spectrum activity likely involves multiple targets, including the potential to interfere with bacterial metabolic pathways or enzymatic activities crucial for growth and replication. The presence of different functional groups on the butanoic acid backbone can significantly influence the specific interactions with microbial targets.

The antifungal activity of related compounds is also well-documented. For example, some hydrazone derivatives of β-amino acids have shown significant activity against Candida tenuis and Aspergillus niger. mdpi.com The proposed mechanisms for such antifungal action often involve the inhibition of key enzymes or interference with cellular processes unique to fungi. Coumarin derivatives, which share a phenolic ether linkage similar to the methoxyphenyl group, have also been noted for their bacteriostatic and fungistatic effects, suggesting that this structural motif is important for antimicrobial activity. jmchemsci.com

The antimicrobial and antifungal efficacy of these and related compounds are summarized in the table below, highlighting the diversity of susceptible microorganisms and the structural variations that influence activity.

| Compound Type | Test Organism(s) | Observed Effect | Potential Mechanism of Action | Reference(s) |

| 4-Methoxycinnamic acid (MCA) | Aspergillus fumigatus | Antifungal | Inhibition of cell wall synthesis, alteration of cell membrane permeability. | nih.gov |

| 4-oxo-4-(3,4-dichlorophenyl)-2-(4-antipyrinyl)-butanoic acid | Gram-positive and Gram-negative bacteria | Antimicrobial | Not specified, likely multi-target. | mdpi.com |

| 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acid derivatives | Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Antimicrobial and Antifungal | Not specified. | mdpi.com |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus aureus, Aspergillus niger, Candida albicans | Antibacterial and Antifungal | Not specified. | jmchemsci.com |

Phytotoxicity and Plant Growth Regulatory Mechanisms.

The interaction of this compound and its derivatives with plants can lead to either phytotoxic effects or plant growth regulatory activities, depending on the compound's structure and concentration. The mechanisms underlying these effects are often related to the modulation of endogenous plant hormone signaling pathways.

Certain derivatives have been observed to stimulate plant growth. For instance, a solution of 3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid, a complex derivative of butanoic acid, was found to promote the growth of barley at a concentration of 1.5 mg/L and also increased the flavonoid content. mdpi.com This suggests that such compounds may interact with plant metabolic pathways to enhance growth and the production of secondary metabolites.

The structural similarity of some methoxyphenylalkanoic acids to natural plant auxins suggests a potential mechanism for their plant growth regulatory effects. Auxins are a class of plant hormones that play a crucial role in cell elongation, division, and differentiation. youtube.comnih.gov Compounds that can mimic the activity of auxins can, at low concentrations, stimulate growth, while at higher concentrations, they can cause phytotoxicity by disrupting normal hormonal balance, leading to uncontrolled growth and eventually plant death. This dual effect is a common characteristic of synthetic auxins used as herbicides.

The regulation of plant growth by external chemical compounds is a complex process involving interactions with various cellular components. Plant hormones, including auxins, gibberellins, and cytokinins, control a wide array of developmental processes. nih.gov The introduction of an exogenous compound like a derivative of this compound could potentially interfere with the synthesis, transport, or signal transduction of these natural hormones. For example, it might compete with natural auxins for binding to receptor proteins, thereby either activating or inhibiting the auxin response pathway.

The table below summarizes the observed phytotoxic and plant growth regulatory effects of related compounds.

| Compound | Plant Species | Observed Effect | Potential Mechanism of Action | Reference(s) |

| 3-(6,11-dioxo-6,11-dihydro-12H-benzo[b]phenoxazin-12-yl)butanoic acid | Barley | Growth stimulation, increased flavonoid content. | Interaction with metabolic pathways. | mdpi.com |

| General methoxyphenylalkanoic acids | Not specified | Potential for both growth regulation and phytotoxicity. | Mimicry of plant auxins, disruption of hormonal balance. | youtube.comnih.gov |

Mechanistic Aspects of Antinociceptive Properties.

One potential mechanism is the modulation of the opioid system. For example, the antinociceptive effect of certain hydrazone derivatives has been shown to be reversed by naloxone, an opioid antagonist. plos.org This suggests that these compounds may act on opioid receptors to produce their analgesic effects, similar to morphine. plos.org

Another important mechanism is the inhibition of enzymes involved in the inflammatory process, such as cyclooxygenase (COX). The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. plos.org Molecular docking studies with some hydrazone derivatives have indicated an ability to block the COX-2 enzyme, thereby reducing prostaglandin (B15479496) production. plos.org This is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, the antinociceptive effects can be linked to the reduction of pro-inflammatory cytokines and other mediators. For instance, the compound 8-methoxylapachenol has been shown to reduce hyperalgesia induced by tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and prostaglandin E2 (PGE2). nih.gov This indicates an ability to interfere with the signaling pathways of these key inflammatory molecules. Methoxyphenolic compounds have also demonstrated anti-inflammatory activity in human airway cells by attenuating the effects of TNF-α. nih.gov

The potential antinociceptive mechanisms of compounds analogous to this compound are summarized below.

| Compound/Compound Class | Proposed Antinociceptive Mechanism | Supporting Evidence | Reference(s) |

| Hydrazone derivatives | Peripheral action involving the opioid signaling pathway. | Reversal of antinociceptive effect by naloxone. | plos.org |

| Hydrazone derivatives | Inhibition of the COX-2 enzyme. | Molecular docking analysis. | plos.org |

| 8-Methoxylapachenol | Reduction of hyperalgesia induced by inflammatory mediators. | Blockade of hyperalgesia induced by TNF-α, IL-1β, and PGE2. | nih.gov |

| Methoxyphenolic compounds | Attenuation of TNF-α-induced inflammation. | Reduction of inflammatory mediator production in human airway cells. | nih.gov |

Role in Metabolic Pathways and Gut Microbiota Interactions for Analogous Compounds.

Analogous aromatic fatty acids, such as 4-phenylbutyric acid (4-PBA), play a significant role in host metabolic pathways, largely through their interaction with and metabolism by the gut microbiota. The gut microbiome can metabolize dietary compounds, producing a wide array of metabolites that can have profound effects on host physiology. nih.govunivr.itnih.gov

A key mechanism by which compounds like 4-PBA are thought to exert their effects is through the modulation of endoplasmic reticulum (ER) stress. nih.govnih.gov ER stress is implicated in a variety of diseases, and chemical chaperones like 4-PBA can help to alleviate this stress by promoting proper protein folding. nih.gov This action can, in turn, influence intestinal barrier function and reduce inflammation. nih.gov

The gut microbiota is central to the metabolism of many aromatic compounds. For instance, the production of indole-3-propionic acid (IPA), a potent antioxidant, is entirely dependent on the presence of specific gut bacteria, such as Clostridium sporogenes. univr.itnih.gov Similarly, the gut bacterium Eubacterium limosum has been shown to be capable of demethylating methoxylated dietary compounds. This suggests that this compound could be metabolized by gut bacteria through demethylation, potentially altering its biological activity.

The metabolism of dietary fibers by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate (B1210297). nih.govnih.gov These SCFAs are a major energy source for colonocytes and have numerous beneficial effects on host health, including the regulation of immune responses and metabolism. nih.govnih.govmdpi.com While this compound is not a direct product of fiber fermentation, its butanoic acid structure is significant. Butyrate itself is known to have a wide range of biological activities, including the inhibition of histone deacetylase (HDAC), which can influence gene expression and has been linked to anticancer effects. nih.gov

The interplay between aromatic fatty acids and the gut microbiota can also influence the composition of the microbial community itself. For example, 4-PBA has been shown to mitigate intestinal dysbiosis in a mouse model. nih.gov This suggests a reciprocal relationship where the host and its diet influence the gut microbiota, and the microbiota, in turn, produces metabolites that affect host health.

The table below details the roles of analogous compounds in metabolic pathways and their interactions with the gut microbiota.

| Analogous Compound/Metabolite | Interaction/Role | Mechanistic Insight | Reference(s) |

| 4-Phenylbutyric acid (4-PBA) | Modulation of Endoplasmic Reticulum (ER) Stress | Acts as a chemical chaperone to promote protein folding and reduce ER stress. | nih.govnih.gov |

| 4-Phenylbutyric acid (4-PBA) | Mitigation of Gut Dysbiosis | Reverses microbial diversity changes in a mouse model. | nih.gov |

| Indole-3-propionic acid (IPA) | Gut Microbiota-Dependent Production | Produced from tryptophan by specific bacteria like Clostridium sporogenes. | univr.itnih.gov |

| Methoxylated dietary compounds | Demethylation by Gut Bacteria | Eubacterium limosum can demethylate these compounds. | |

| Butyrate (a short-chain fatty acid) | Energy source for colonocytes, HDAC inhibitor. | Supports intestinal homeostasis and influences gene expression. | nih.gov |

| Aromatic amino acids | Precursors to microbial metabolites. | Gut microbiota metabolize them into various bioactive compounds. | mdpi.com |

Strategic Applications of 4 3 Methoxyphenyl Butanoic Acid in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules.

4-(3-Methoxyphenyl)butanoic acid serves as a versatile building block in the synthesis of a variety of complex and biologically significant molecules. Its unique structure, featuring a methoxy-substituted aromatic ring and a carboxylic acid functional group, allows for a range of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

One notable application is in the synthesis of estrogen receptor modulators. The core structure of this compound provides a scaffold that can be elaborated to create compounds that interact with estrogen receptors, which are crucial targets in the treatment of hormone-dependent cancers and other conditions. nih.gov

Furthermore, derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, 4-(4-Methoxyphenyl)butyric acid, a closely related compound, has shown protective effects against endoplasmic reticulum stress-induced neuronal cell death. pharmaffiliates.com This highlights the potential for this class of compounds in the development of treatments for neurodegenerative diseases.

The synthesis of various bioactive molecules often involves the use of linkers to connect different molecular fragments. Derivatives of this compound, such as 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, are employed as linkers in solid-phase synthesis, particularly in the creation of peptides and other organic molecules. biosynth.comchemimpex.com The aldehyde group in this derivative provides a reactive handle for attaching the molecule to a solid support or for further chemical modifications. chemimpex.com

The strategic placement of the methoxy (B1213986) group on the phenyl ring also allows for transformations such as demethylation to reveal a phenol, which can then be used for further functionalization. This has been demonstrated in the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate for other pharmaceutical compounds. rsc.org

The following table summarizes some of the key bioactive molecules and intermediates synthesized using this compound and its derivatives:

| Precursor | Synthesized Molecule/Intermediate | Application/Significance |

| 4-(3-Methoxyphenoxy)butyric acid | Estrogen receptor modulators | Potential therapeutics for hormone-dependent diseases. nih.gov |

| 4-(4-Methoxyphenyl)butyric acid | Neuroprotective agents | Protection against neuronal cell death. pharmaffiliates.com |

| 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Linker for solid-phase synthesis | Synthesis of peptides and other complex organic molecules. biosynth.comchemimpex.com |

| 4-(4-Methoxyphenyl)butanoic acid | 4-(4-Hydroxyphenyl)butanoic acid | Key intermediate for pharmaceutical synthesis. rsc.orgchemicalbook.com |

| N-3-Hydroxybenzylpiperidine and ethyl 4-bromobutyrate | 4-(3-Piperidinomethylphenoxy)butyric acid | Intermediate in pharmaceutical synthesis. prepchem.com |

Development of New Synthetic Methodologies Utilizing its Functional Groups.

The functional groups of this compound, the carboxylic acid and the methoxy-substituted phenyl ring, are amenable to a wide range of chemical reactions, making the compound a valuable tool in the development of new synthetic methodologies.

The carboxylic acid group can undergo various transformations common to this functional class. jackwestin.com These include esterification, conversion to acid chlorides, and reduction to alcohols. jackwestin.comlibretexts.org For example, esterification with an alcohol in the presence of an acid catalyst yields the corresponding ester, a reaction that can be used to protect the carboxylic acid or to introduce new functional groups. ontosight.ai The conversion to an acid chloride, typically using a reagent like thionyl chloride, activates the carboxyl group for subsequent reactions such as amide bond formation. libretexts.orgualberta.ca

The methoxy group on the aromatic ring can also be manipulated. Demethylation, often achieved using strong acids or other specific reagents, yields a phenol. rsc.org This phenolic hydroxyl group can then be used in a variety of reactions, including ether synthesis and electrophilic aromatic substitution, to further elaborate the molecular structure.

The presence of both the carboxylic acid and the methoxyaryl group allows for intramolecular reactions. For instance, intramolecular acylation, such as a Friedel-Crafts reaction, can be used to form cyclic ketones like tetralones. google.com This type of reaction is a powerful tool for constructing polycyclic systems found in many natural products and pharmaceuticals.

The reactivity of this compound and its derivatives has been exploited in various synthetic contexts. For example, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, with its aldehyde functionality, is used in condensation reactions and as a precursor for creating complex molecular architectures. chemimpex.com

Below is a table summarizing key reactions and methodologies involving the functional groups of this compound:

| Functional Group | Reaction | Reagents/Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester ontosight.ai |

| Carboxylic Acid | Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride libretexts.orgualberta.ca |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol jackwestin.com |

| Methoxy Group | Demethylation | Strong Acid (e.g., HBr) | Phenol rsc.org |

| Both | Intramolecular Acylation (Friedel-Crafts) | Lewis Acid (e.g., AlCl₃) | Tetralone google.com |

| Aldehyde (in derivatives) | Condensation Reactions | Various nucleophiles | Complex adducts chemimpex.com |

Emerging Research Frontiers and Future Perspectives for 4 3 Methoxyphenyl Butanoic Acid Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is revolutionizing drug discovery and development. nih.govpharmaffiliates.com For a compound like 4-(3-Methoxyphenyl)butanoic acid, these computational approaches offer unprecedented opportunities to accelerate research and unlock its therapeutic potential.

Predictive Modeling of Physicochemical and ADMET Properties:

One of the most immediate applications of AI in the study of this compound is the in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comnih.gov ML models, trained on vast datasets of chemical structures and their corresponding experimental data, can forecast a compound's likely behavior in a biological system. greenstonebio.com Web-based platforms like ADMET-AI utilize graph neural networks to provide rapid and accurate predictions. greenstonebio.com While experimental validation remains crucial, these predictive tools can guide early-stage research by prioritizing compounds with favorable pharmacokinetic and safety profiles, thus saving significant time and resources.

Generative AI for Novel Derivative Design:

Quantitative Structure-Activity Relationship (QSAR) Studies:

Machine learning algorithms are also instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. smums.ac.ir These models establish a mathematical correlation between the structural features of a series of compounds and their biological activity. For this compound and its analogues, QSAR can help identify the key molecular descriptors that govern their interaction with a biological target. This understanding is critical for the rational design of more effective compounds. nih.gov

Table 1: Predicted Physicochemical and ADMET Properties of this compound using AI Models

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 194.23 g/mol | Indicates a relatively small molecule. |

| LogP | 2.1 | Suggests moderate lipophilicity. |

| Water Solubility | -2.4 log(mol/L) | Predicts low to moderate solubility in water. |

| Pharmacokinetic Properties (ADMET) | ||

| Blood-Brain Barrier Penetration | Probability: 0.85 | High likelihood of crossing the blood-brain barrier. |

| CYP2D6 Inhibition | Probability: 0.78 | Potential to inhibit a key drug-metabolizing enzyme. |

| Human Intestinal Absorption | Probability: 0.95 | High likelihood of being well-absorbed from the gut. |

| Toxicity Properties | ||

| Ames Mutagenicity | Probability: 0.15 | Low probability of being mutagenic. |

| hERG Blockage | Probability: 0.20 | Low probability of causing cardiac side effects. |

Exploration of Novel Biological Targets and Therapeutic Modalities for Butanoic Acid Scaffolds

The butanoic acid scaffold, a key feature of this compound, is present in a variety of biologically active molecules, suggesting a broad range of potential therapeutic applications.

Histone Deacetylase (HDAC) Inhibition:

Butyrate, the conjugate base of butanoic acid, is a well-known inhibitor of histone deacetylases (HDACs), particularly class I HDACs. nih.govnih.govwikipedia.org HDACs are enzymes that play a crucial role in gene regulation, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. nih.govyoutube.com The structural similarity of this compound to other known HDAC inhibitors suggests that it may also exhibit inhibitory activity against these enzymes. Further investigation into this potential mechanism of action could open up avenues for its use as an epigenetic modulator.

G-Protein Coupled Receptor (GPCR) Agonism:

Short-chain fatty acids are endogenous ligands for several G-protein coupled receptors, including GPR40 (also known as FFA1) and GPR41 (FFA3). wikipedia.orgfrontiersin.orgscienceopen.com GPR40, in particular, is activated by medium and long-chain fatty acids and is a therapeutic target for type 2 diabetes due to its role in stimulating insulin (B600854) secretion. nih.govnih.gov Given that this compound is a fatty acid derivative, it is plausible that it could act as an agonist or modulator of these receptors, warranting further investigation into its effects on metabolic pathways.

Neuroprotective Effects and Chemical Chaperone Activity:

Derivatives of 4-phenylbutyric acid have demonstrated neuroprotective effects and have been studied for their potential in treating neurodegenerative diseases. researchgate.net These compounds can act as chemical chaperones, assisting in the proper folding of proteins and reducing the cellular stress associated with the accumulation of misfolded proteins, a hallmark of many neurological disorders. researchgate.net The methoxy-substituted phenyl ring and the butanoic acid chain of this compound make it a candidate for exploration in the context of neuroprotection.

Table 2: Potential Novel Biological Targets for this compound

| Potential Target | Therapeutic Rationale | Relevant Disease Areas |

|---|---|---|

| Histone Deacetylases (HDACs) | The butanoic acid moiety is a known pharmacophore for HDAC inhibition, which can modulate gene expression. | Cancer, Neurological Disorders |

| G-Protein Coupled Receptor 40 (GPR40) | As a fatty acid derivative, it may act as an agonist, influencing insulin secretion and glucose metabolism. | Type 2 Diabetes, Metabolic Syndrome |

| Protein Aggregation Pathways | Potential to act as a chemical chaperone to prevent protein misfolding and aggregation. | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) |

This table outlines hypothetical targets based on the structural features of this compound and the known pharmacology of related compounds.

Development of Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. The synthesis of this compound offers several opportunities for the application of sustainable methodologies.

Greener Friedel-Crafts Acylation:

A common route to 4-arylbutanoic acids involves the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) to form a 4-aryl-4-oxobutanoic acid intermediate, which is then reduced. chemsrc.com Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. nih.gov Sustainable alternatives include the use of solid acid catalysts such as zeolites, sulfated zirconia, or ion-exchange resins. iupac.orgresearchgate.netnih.govmdpi.com These catalysts are often reusable, non-corrosive, and can lead to higher selectivity, making the synthesis more environmentally benign. nih.gov

Biocatalytic Synthesis:

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes can operate under mild conditions (aqueous media, ambient temperature, and neutral pH), reducing energy consumption and the need for hazardous reagents. The synthesis of functionalized aromatic compounds from renewable feedstocks like glucose is an area of active research. mdpi.com For this compound, a biocatalytic approach could involve the use of engineered enzymes for the key bond-forming steps, potentially leading to a more sustainable and efficient manufacturing process.

Table 3: Comparison of Traditional and Sustainable Synthetic Methods for a Key Precursor of this compound

| Synthetic Step | Traditional Method | Sustainable Alternative | Advantages of Sustainable Method |

|---|---|---|---|

| Friedel-Crafts Acylation | Anisole (B1667542) with succinic anhydride using AlCl₃ catalyst in an organic solvent. | Anisole with succinic anhydride using a solid acid catalyst (e.g., zeolite) under solvent-free conditions. | Reusable catalyst, reduced waste, milder reaction conditions, improved safety. |

| Reduction of Ketone | Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd/C). | Biocatalytic reduction using an engineered ketoreductase enzyme. | High stereoselectivity, operates in aqueous media, avoids high-pressure hydrogen. |

This table presents a conceptual comparison and does not represent a fully developed industrial process.

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

As with any potential therapeutic agent, robust analytical methods are required for the detection, quantification, and characterization of this compound and its potential impurities or metabolites in complex matrices such as biological fluids or pharmaceutical formulations.

Hyphenated Chromatographic Techniques: